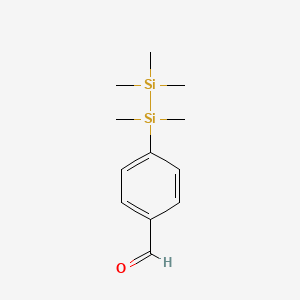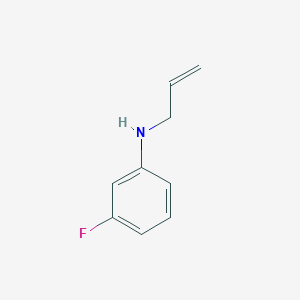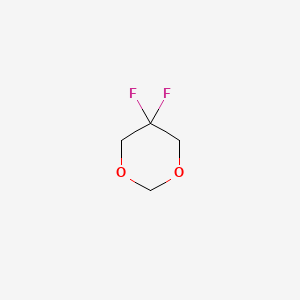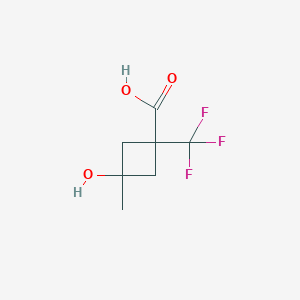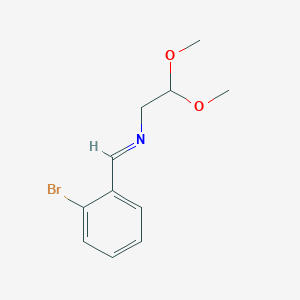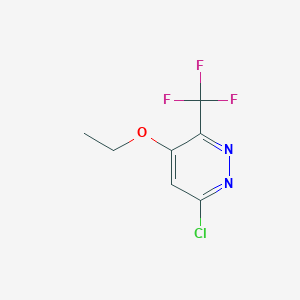
6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of chlorine, ethoxy, and trifluoromethyl groups in this compound imparts unique chemical and physical properties, making it a valuable molecule in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation process .
化学反応の分析
Types of Reactions: 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed:
- Substituted pyridazines with various functional groups.
- Oxidized or reduced derivatives of the ethoxy group.
- Coupled products with extended aromatic systems .
科学的研究の応用
6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties
作用機序
The mechanism of action of 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and target .
類似化合物との比較
- 3-Chloro-6-(trifluoromethyl)pyridazine
- 4-Ethoxy-3-(trifluoromethyl)pyridazine
- 6-Chloro-4-methoxy-3-(trifluoromethyl)pyridazine
Comparison: 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine is unique due to the combination of its substituents. The ethoxy group provides additional steric and electronic effects compared to the methoxy group, influencing the compound’s reactivity and interaction with biological targets. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in various applications .
特性
分子式 |
C7H6ClF3N2O |
|---|---|
分子量 |
226.58 g/mol |
IUPAC名 |
6-chloro-4-ethoxy-3-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C7H6ClF3N2O/c1-2-14-4-3-5(8)12-13-6(4)7(9,10)11/h3H,2H2,1H3 |
InChIキー |
HOSSIFICQQOFIO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=NN=C1C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)

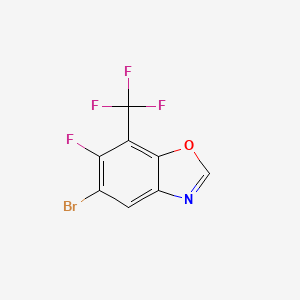
![1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B12843961.png)

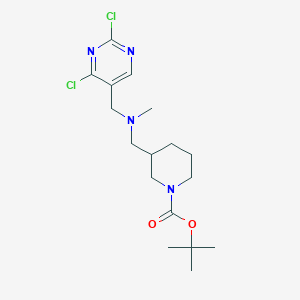
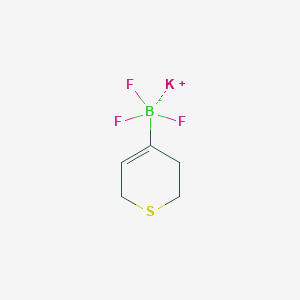

![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
